molecular formula C8H6BrF2NO B6357333 4-bromo-2,5-difluoro-N-methylbenzamide CAS No. 1621165-12-5

4-bromo-2,5-difluoro-N-methylbenzamide

Cat. No.: B6357333
CAS No.: 1621165-12-5
M. Wt: 250.04 g/mol
InChI Key: BPLALDGTDQOQEZ-UHFFFAOYSA-N
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Description

Contextualization within Halogenated Benzoic Acid Derivatives Research

Halogenated benzoic acid derivatives are a cornerstone in the development of new chemical entities, particularly in the pharmaceutical and agrochemical industries. ijcrt.orgnih.gov The incorporation of halogen atoms onto a benzoic acid scaffold can profoundly influence a molecule's biological activity. nih.gov Benzoic acid and its derivatives are naturally present in many plants and are used as precursors in the biosynthesis of various metabolites. ijcrt.orgnih.gov In synthetic chemistry, they serve as versatile building blocks. google.com

The addition of halogens can alter properties such as:

Lipophilicity: Affecting how a molecule interacts with biological membranes.

Electronic effects: Modifying the acidity and reactivity of the carboxylic acid group and the aromatic ring.

Metabolic stability: Halogenation can block sites of metabolic oxidation, increasing the half-life of a drug.

Research has shown that specific halogenation patterns can lead to potent biological effects. For instance, some halogenated benzoic acid derivatives have demonstrated significant antibacterial and anticancer activities. nih.gov The positions and types of halogens are critical; for example, studies on pyrazole (B372694) derivatives have shown that bromo-substituted compounds can be highly potent antibacterial agents. nih.gov

Significance of Fluorinated and Brominated Aromatic Amides in Contemporary Organic Synthesis

The presence of both fluorine and bromine on an aromatic amide scaffold, such as in 4-bromo-2,5-difluoro-N-methylbenzamide, creates a molecule with multifaceted potential in organic synthesis.

Fluorinated Aromatic Amides: The introduction of fluorine into organic molecules is a key strategy in medicinal chemistry. nih.gov Fluorine's high electronegativity and small size can lead to improved metabolic stability, bioavailability, and binding affinity of drug candidates. nih.govresearchgate.net Fluorinated amides are valuable motifs in biologically active molecules and are sought-after building blocks for pharmaceuticals. researchgate.net The synthesis of fluorinated amides is an active area of research, with various methods being developed to achieve their creation in a controlled and efficient manner. nih.gov

Brominated Aromatic Amides: Bromine-containing aromatic compounds, or bromoarenes, are highly utilized in medicinal and material chemistry. wku.edu The bromine atom can participate in halogen bonding, a type of non-covalent interaction that can enhance a drug's binding affinity to its target. pharmablock.com Furthermore, the carbon-bromine bond is a key functional group for synthetic transformations. It is often used in cross-coupling reactions (like Suzuki, Heck, and Sonogashira reactions) to build more complex molecular architectures. researchgate.net The synthesis of bromoarenes often involves electrophilic aromatic substitution, and various methods have been developed to control the regioselectivity of this reaction. wku.eduorganic-chemistry.org

The Amide Functional Group: Amides are a fundamental functional group in chemistry and biology, most notably forming the peptide bonds that link amino acids in proteins. masterorganicchemistry.com In medicinal chemistry, the amide group is a common feature in many drugs. nih.gov However, the amide bond itself can be a target for metabolic degradation. Replacing or modifying the amide group is a common strategy in drug design to improve a molecule's pharmacokinetic properties. nih.gov The synthesis of amides is a well-established field, with numerous reagents and methods available to form this crucial bond. researchgate.netmasterorganicchemistry.comresearchgate.net

Overview of Research Trajectories for Aryl Halide and Amide Scaffolds

Aryl halides and amides are foundational scaffolds in drug discovery and medicinal chemistry. enamine.netfrontiersin.org A "scaffold" refers to the core structure of a molecule to which various functional groups can be attached to create a library of related compounds.

Aryl Halide Scaffolds: These are among the most popular classes of compounds in medicinal chemistry because the halogen atom serves as a versatile handle for further chemical modification through cross-coupling reactions. enamine.netacs.orgnih.gov This allows chemists to systematically explore the structure-activity relationship (SAR) of a compound series by introducing diverse substituents at the halogenated position. Research in this area focuses on developing new and more efficient catalytic systems for these coupling reactions and designing novel aryl halide building blocks. enamine.netacs.org

Amide Scaffolds: Substituted amides are another critical scaffold, found in a vast number of biologically active compounds. frontiersin.orgnih.gov Research trajectories for amide-based scaffolds often involve:

Scaffold Hopping: Replacing a known core structure with a novel one (like an imidazo[1,2-a]pyridine-3-carboxamide) to discover new inhibitors with improved properties. bioworld.com

Late-Stage Functionalization: Developing methods to modify the amide N-H bond of a complex, biologically active molecule to create analogues without needing to restart the synthesis from scratch. nih.gov

Isosteric Replacement: Substituting the amide group with another functional group that mimics its size and electronic properties to enhance potency, selectivity, or pharmacokinetic parameters. nih.gov

The combination of an aryl halide and an amide group in a single molecule, as seen in this compound, provides a rich platform for the development of new chemical entities with tailored properties.

Data on Related Compounds

Table of Mentioned Compounds

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-2,5-difluoro-N-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrF2NO/c1-12-8(13)4-2-7(11)5(9)3-6(4)10/h2-3H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPLALDGTDQOQEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC(=C(C=C1F)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Pathways for 4 Bromo 2,5 Difluoro N Methylbenzamide

Conventional Amide Bond Formation Strategies

Traditional approaches to forming the N-methylamide bond in the target molecule typically begin with the corresponding carboxylic acid, 4-bromo-2,5-difluorobenzoic acid. These methods are well-established in organic synthesis and involve the activation of the carboxyl group to facilitate nucleophilic attack by methylamine (B109427).

Utilization of 4-bromo-2,5-difluorobenzoic Acid Precursors

The primary precursor for these syntheses is 4-bromo-2,5-difluorobenzoic acid. This compound serves as the foundational scaffold containing the required substituted aromatic ring.

A common and effective two-step method involves the initial conversion of the carboxylic acid to a more reactive acyl halide, typically an acyl chloride. This is followed by the reaction of the acyl chloride with methylamine, a process known as aminolysis.

The first step is the activation of 4-bromo-2,5-difluorobenzoic acid. This is frequently achieved using a chlorinating agent such as thionyl chloride (SOCl₂). prepchem.comlibretexts.org The reaction replaces the hydroxyl (-OH) group of the carboxylic acid with a chlorine atom, forming 4-bromo-2,5-difluorobenzoyl chloride. prepchem.com This transformation is highly efficient, with excess thionyl chloride often being removed by distillation after the reaction is complete. prepchem.com

In the second step, the resulting acyl chloride is reacted with methylamine (CH₃NH₂). The highly electrophilic carbonyl carbon of the acyl chloride is readily attacked by the nucleophilic methylamine. libretexts.org This reaction is typically rapid and results in the formation of the stable amide bond, yielding 4-bromo-2,5-difluoro-N-methylbenzamide. The process also generates hydrochloric acid (HCl), which is usually neutralized by using an excess of methylamine or by adding a non-nucleophilic base like pyridine. libretexts.org

Direct amidation, or "one-pot" synthesis, offers a more streamlined approach by avoiding the isolation of the acyl halide intermediate. This method involves the use of coupling or activating agents that render the carboxylic acid susceptible to nucleophilic attack by methylamine in situ.

Commonly used activating agents include carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDCI), often used in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt). chemicalbook.comchemicalbook.com In a typical procedure, 4-bromo-2,5-difluorobenzoic acid is mixed with methylamine, EDCI, HOBt, and a base like N,N-diisopropylethylamine (DIPEA) in a suitable solvent such as N,N-dimethylformamide (DMF). chemicalbook.comchemicalbook.com The reaction proceeds at room temperature, and after an appropriate reaction time, the product can be isolated with good yield. chemicalbook.comchemicalbook.com

Another class of activating agents includes phosphonium (B103445) salts, such as (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP). The reaction involves stirring the carboxylic acid, methylamine hydrochloride, BOP reagent, and a base in a solvent like dichloromethane (B109758). chemicalbook.com This method can lead to quantitative yields of the desired amide product. chemicalbook.com

Activating Agent SystemBaseSolventTemperatureTimeYieldReference
EDCI / HOBtDIPEADMFRoom Temp.16 hours74% chemicalbook.comchemicalbook.com
BOPDIPEADichloromethaneRoom Temp.2 hoursQuantitative chemicalbook.com

Advanced and Catalytic Approaches for this compound Synthesis

Beyond conventional methods, advanced catalytic strategies are continually being developed to improve the efficiency and scope of amide synthesis. These methods often involve transition-metal catalysts that can enable novel reaction pathways.

Metal-Catalyzed Coupling Reactions for Aromatic Substitution (e.g., Suzuki-Miyaura Coupling on Related Structures)

While not a direct method for the primary synthesis of the amide bond itself, metal-catalyzed cross-coupling reactions are highly relevant for the further functionalization of the this compound molecule. The bromine atom on the aromatic ring serves as a versatile handle for C-C bond formation.

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that couples an organohalide with an organoboron compound. researchgate.netyoutube.comyoutube.com In this context, this compound could act as the aryl halide partner. It can be reacted with a wide variety of aryl or vinyl boronic acids or esters in the presence of a palladium catalyst and a base to generate more complex derivatives where the bromine atom is replaced by a new carbon-based substituent. researchgate.netnih.gov This strategy is widely used in medicinal chemistry to build molecular diversity and synthesize analogues of a parent compound. youtube.com

The general mechanism for a Suzuki-Miyaura coupling involves three key steps:

Oxidative Addition : The palladium(0) catalyst inserts into the carbon-bromine bond of the benzamide (B126). youtube.com

Transmetalation : The organic group from the boronic acid is transferred to the palladium(II) complex. youtube.com

Reductive Elimination : The two organic fragments are coupled, forming the new C-C bond and regenerating the palladium(0) catalyst. youtube.com

This approach highlights the synthetic utility of the bromine atom on the target compound, allowing for its use as an intermediate in the construction of more elaborate molecular architectures.

Regioselective Fluorination and Bromination Strategies on Benzamide Scaffolds

The synthesis of this compound requires the specific placement of two fluorine atoms and one bromine atom on the benzamide scaffold. The regioselectivity of these halogenation steps is paramount. Typically, the synthesis would start from a commercially available, appropriately substituted precursor like 4-bromo-2,5-difluorobenzoic acid. However, understanding the principles of regioselective halogenation is key to developing robust synthetic routes.

Electrophilic aromatic bromination is a common method for introducing bromine onto an aromatic ring. nih.gov The directing effects of the substituents already present on the ring guide the position of the incoming bromine atom. For instance, in a difluorinated benzene (B151609) ring, the positions of the fluorine atoms will influence the site of bromination. Theoretical analysis using ab initio calculations can be employed to predict the positional selectivity of electrophilic aromatic brominations, and these predictions often align well with experimental results. nih.gov Various brominating agents can be used to achieve high regioselectivity, including N-bromosuccinimide (NBS), tetraalkylammonium tribromides, and 1,3-dibromo-5,5-dimethylhydantoin. nih.gov The choice of reagent and reaction conditions can significantly impact the outcome, sometimes allowing for selective bromination even in the presence of multiple potential sites. rsc.org For example, the use of buffers can alter the regiochemical outcome of bromination on highly activated naphthalene systems. rsc.org

Similarly, regioselective fluorination can be challenging. While direct fluorination is often aggressive, modern methods allow for more controlled introduction of fluorine atoms. The synthesis of the target compound likely relies on a starting material where the fluorine and bromine atoms are already in place, such as 4-bromo-2,5-difluorobenzoic acid. This precursor can be converted to the corresponding acyl chloride, 4-bromo-2,5-difluorobenzoyl chloride, by treatment with thionyl chloride. prepchem.com This step precedes the final amidation.

Exploration of Green Chemistry Principles in Synthetic Design

The synthesis of amides is a focal point for the application of green chemistry principles due to the large volume of waste often generated by traditional methods. ucl.ac.uk Conventional amide bond formation frequently employs stoichiometric amounts of coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) or thionyl chloride, which lead to significant waste. ucl.ac.uk

Green chemistry seeks to mitigate this environmental impact through several strategies:

Catalytic Methods : The development of catalytic direct amidation of carboxylic acids and amines is a key goal. acs.org This approach avoids the use of stoichiometric activating agents and often produces only water as a byproduct. acs.org Catalysts can range from boronic acids to ruthenium complexes.

Solvent-Free Reactions : Performing reactions without a solvent, or in a solid state, minimizes solvent waste, which is a major contributor to the process mass intensity (PMI) of a chemical process. researchgate.net Microwave-assisted, solvent-free methods using catalysts like ceric ammonium nitrate have been shown to be rapid and efficient for amide synthesis. nih.gov

Atom Economy : Ideal syntheses incorporate the maximum number of atoms from the reactants into the final product. Direct amidation has a high atom economy, as the only byproduct is water. acs.org

Use of Safer Solvents : When solvents are necessary, green chemistry encourages the use of less hazardous options than commonly used solvents like dichloromethane (CH2Cl2) and dimethylformamide (DMF). ucl.ac.uk

One green approach involves the direct reaction of a carboxylic acid and urea (B33335) in the presence of boric acid as a catalyst under solvent-free conditions. researchgate.net This method is quick and efficient for producing various amides in good yield. researchgate.net Another sustainable method uses a reusable Brønsted acidic ionic liquid as both a catalyst and a solvent for the direct amidation of carboxylic acids and amines. acs.org

Optimization of Reaction Conditions and Isolation Procedures

Optimizing reaction conditions is crucial for developing a clean, high-yielding, and scalable process for the synthesis of this compound.

Solvent Selection and Temperature Regimes

The choice of solvent can significantly influence reaction rates and yields. In amide coupling reactions, solvents like DMF and dichloromethane are frequently used due to their ability to effectively solubilize reactants. ucl.ac.uk However, greener alternatives are continuously being explored. Acetonitrile (B52724) has been shown to be an effective and "greener" solvent compared to dichloromethane and benzene in some oxidative coupling reactions. scielo.br

Temperature is another critical parameter. While many amide coupling reactions are performed at room temperature, heating can increase the reaction rate. scielo.brchemicalbook.com For example, the synthesis of 4-bromo-2,5-difluorobenzoyl chloride from the corresponding carboxylic acid is conducted by heating the mixture to reflux (90°C). prepchem.com Optimization studies have shown that for certain reactions, increasing the temperature can be beneficial, while for others, it may lead to the formation of undesired by-products, thus reducing selectivity. scielo.br

Table 1: Common Solvents and Temperature Conditions for Amide Synthesis

SolventTypical TemperatureNotes
Dichloromethane (DCM)Room Temperature (20°C)Commonly used for amide coupling. chemicalbook.com
Dimethylformamide (DMF)Room TemperatureEffective at solubilizing reactants. ucl.ac.ukchemicalbook.com
AcetonitrileReflux (85°C)A greener alternative that can provide a good balance between conversion and selectivity. scielo.br
Solvent-FreeVaries (e.g., 100°C)Aligns with green chemistry principles by eliminating solvent waste. researchgate.netrsc.org

Catalyst and Ligand Screening

For the synthesis of this compound via a coupling reaction between 4-bromo-2,5-difluorobenzoic acid and methylamine, various catalysts and activating agents can be employed. Standard methods use stoichiometric coupling reagents like EDCI in combination with 1-hydroxybenzotriazole (HOBt), or (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP). chemicalbook.com

In the context of greener, catalytic approaches, screening different catalysts is essential. Boronic acids have been demonstrated by Hall and coworkers to catalyze amidations directly from carboxylic acids at room temperature. Metal-based catalysts, such as those based on ruthenium, have also been developed for the dehydrogenative coupling of alcohols and amines to form amides. For palladium-catalyzed cross-coupling reactions, which could be relevant for functionalizing a pre-existing benzamide scaffold, the choice of ligand (e.g., DPEphos, Xantphos) can dramatically influence the reaction yield. nih.gov

Purification Techniques for Chemical Purity (e.g., Column Chromatography, Recrystallization)

Achieving high purity of the final product is essential, particularly for pharmaceutical applications. ucl.ac.uk Following the synthesis of this compound, a work-up procedure is typically required, which may involve quenching the reaction with water and extracting the product into an organic solvent like ethyl acetate. chemicalbook.com The combined organic layers are then washed, dried, and concentrated. chemicalbook.com

The crude product is often purified using one of the following techniques:

Column Chromatography : This is a very common method for purifying amide products. For the analogous compound 4-bromo-2-fluoro-N-methylbenzamide, purification is achieved by silica gel column chromatography using a mixture of ethyl acetate and petroleum ether as the eluent. chemicalbook.com

Recrystallization : This technique is used to purify solid compounds. The crude product is dissolved in a suitable hot solvent and allowed to cool slowly, causing the desired compound to crystallize out, leaving impurities in the solution.

Distillation : For liquid products, distillation can be an effective purification method. The synthesis of the precursor 4-bromo-2,5-difluorobenzoyl chloride involves distillation to collect the product after the excess thionyl chloride is removed. prepchem.com

Highly efficient and clean reactions, such as some microwave-assisted green protocols, can sometimes yield products of high purity without the need for chromatographic purification. researchgate.netnih.gov

Table 2: Purification Methods for Benzamide Derivatives

TechniqueDescriptionApplication Example
Column ChromatographySeparation based on differential adsorption of components to an adsorbent (e.g., silica gel).Purification of 4-bromo-2-fluoro-N-methylbenzamide using an ethyl acetate/petroleum ether eluent system. chemicalbook.com
RecrystallizationPurification of a solid by dissolving it in a hot solvent and allowing it to crystallize upon cooling.General technique for solid amide purification.
ExtractionSeparation of a substance from a mixture by dissolving it in a solvent.Extraction of the product into ethyl acetate or dichloromethane after reaction quenching. chemicalbook.com
DistillationPurification of a liquid by separating it from non-volatile solutes or other liquids with different boiling points.Purification of the liquid intermediate 4-bromo-2,5-difluorobenzoyl chloride. prepchem.com

Investigation of By-product Formation and Mitigation Strategies during Synthesis

By-product formation can reduce the yield and purity of the desired product, complicating purification. In the synthesis of this compound, by-products can arise from several sources depending on the chosen synthetic route.

If a standard coupling reagent like EDCI is used, the primary by-product is a urea derivative, which is formed from the coupling agent itself. While often soluble and removable during work-up, its formation represents a loss of atom economy. ucl.ac.uk The use of HOBt as an additive has fallen out of favor on a large scale due to potential explosion hazards. ucl.ac.uk

When using an acid chloride intermediate, potential by-products include any unreacted acid chloride or the corresponding carboxylic acid if the acid chloride is hydrolyzed by moisture. Over-reaction with the amine is also possible, though less likely with a secondary amide formation.

Mitigation strategies include:

Optimizing Stoichiometry : Carefully controlling the molar ratios of reactants and coupling agents can minimize side reactions.

Controlling Reaction Conditions : Maintaining the optimal temperature and reaction time can prevent the formation of degradation products or by-products from side reactions. scielo.br

Using Catalytic Methods : Catalytic direct amidation avoids the formation of by-products from stoichiometric activating agents, with water being the only theoretical by-product. This significantly simplifies purification and improves the environmental profile of the synthesis. acs.org

Spectroscopic and Structural Elucidation Studies of 4 Bromo 2,5 Difluoro N Methylbenzamide

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of an organic molecule. For 4-bromo-2,5-difluoro-N-methylbenzamide, a complete NMR analysis would involve ¹H, ¹³C, and ¹⁹F NMR, complemented by two-dimensional techniques.

Proton (¹H) NMR Spectral Analysis for Connectivity and Stereochemistry

A ¹H NMR spectrum would provide information on the number of different types of protons and their neighboring atoms. The expected signals for this compound would include a doublet for the N-methyl protons, split by the adjacent N-H proton, and two aromatic signals corresponding to the two protons on the benzene (B151609) ring. The chemical shifts and coupling constants would be influenced by the electron-withdrawing effects of the bromine and fluorine atoms.

Expected ¹H NMR Data:

Proton Expected Chemical Shift (ppm) Expected Multiplicity Expected Coupling Constant (Hz)
N-CH₃ ~2.9 d ~4-5
Ar-H ~7.5-7.8 m -
Ar-H ~7.8-8.1 m -

Carbon-13 (¹³C) NMR Spectral Interpretation

The ¹³C NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The carbonyl carbon of the amide would appear significantly downfield. The aromatic carbons would exhibit complex splitting patterns due to coupling with fluorine atoms (C-F coupling).

Expected ¹³C NMR Data:

Carbon Expected Chemical Shift (ppm) Expected C-F Coupling (Hz)
N-CH₃ ~27 -
C-Br ~115-120 J(C,F) ~ 20-30
C-H ~118-125 J(C,F) ~ 20-30
C-H ~120-128 J(C,F) ~ 5-10
C-F ~150-160 J(C,F) ~ 240-260
C-F ~155-165 J(C,F) ~ 240-260
C=O ~165 J(C,F) ~ 2-5

Fluorine-19 (¹⁹F) NMR for Fluorine Environment Characterization

¹⁹F NMR is essential for characterizing fluorine-containing compounds. For this compound, two distinct signals would be expected for the two fluorine atoms, as they are in different chemical environments relative to the bromine and amide groups. The coupling between the two fluorine atoms and with the aromatic protons would provide valuable structural information.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Full Assignment

To unambiguously assign all proton and carbon signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be necessary. COSY would establish proton-proton correlations, while HSQC and HMBC would reveal one-bond and multiple-bond correlations between protons and carbons, respectively.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathways

HRMS would be used to determine the exact mass of the molecule, confirming its elemental composition. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in two major molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity. Analysis of the fragmentation pattern would provide further structural confirmation.

Expected HRMS Data:

Ion Expected m/z
[M(⁷⁹Br)]⁺ ~248.96

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

IR and Raman spectroscopy are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Expected IR and Raman Data:

Functional Group Expected Vibrational Frequency (cm⁻¹)
N-H stretch ~3300-3500
C-H (aromatic) stretch ~3000-3100
C-H (aliphatic) stretch ~2850-2960
C=O (amide I) stretch ~1640-1680
N-H bend (amide II) ~1510-1570
C-F stretch ~1100-1300

X-ray Crystallography for Solid-State Molecular Structure and Crystal Packing Analysis

The definitive determination of the three-dimensional arrangement of atoms and molecules in the solid state is achieved through single-crystal X-ray crystallography. This powerful analytical technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's physical and chemical properties.

While specific crystallographic data for this compound is not extensively available in published literature, the general methodology would involve growing a single, high-quality crystal of the compound. This is typically achieved by slow evaporation of a saturated solution, or by vapor diffusion. Once a suitable crystal is obtained, it is mounted on a goniometer and irradiated with a focused beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined.

The analysis would reveal the precise conformation of the molecule, including the planarity of the benzene ring and the orientation of the N-methylamide substituent relative to the ring. The presence of the bromine and fluorine atoms on the benzene ring is expected to significantly influence the crystal packing through various intermolecular interactions. These may include halogen bonding (Br···O or Br···N interactions), hydrogen bonding involving the amide N-H group and the carbonyl oxygen (N-H···O), and π-π stacking interactions between the aromatic rings. The fluorine atoms can also participate in weak hydrogen bonds (C-H···F) and dipole-dipole interactions.

Understanding these packing motifs is essential for explaining the compound's melting point, solubility, and polymorphism. The table below outlines the typical parameters that would be determined from a single-crystal X-ray diffraction study of this compound.

Table 1: Hypothetical Crystallographic Data for this compound

ParameterHypothetical Value/Information to be Determined
Crystal System e.g., Monoclinic, Orthorhombic
Space Group e.g., P2₁/c, Pbca
Unit Cell Dimensions a, b, c (Å) and α, β, γ (°)
Volume (V) ų
Z (Molecules/unit cell) To be determined
Calculated Density g/cm³
Bond Lengths C-Br, C-F, C-N, C=O, etc. (Å)
Bond Angles Angles between atoms (°)
Torsion Angles Dihedral angles defining molecular conformation (°)
Intermolecular Interactions Hydrogen bonds, halogen bonds, π-π stacking distances (Å)

Chromatographic Methods for Purity Assessment and Process Monitoring (e.g., HPLC, GC-MS)

Chromatographic techniques are indispensable for assessing the purity of this compound and for monitoring the progress of its synthesis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most commonly employed methods for these purposes.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating, identifying, and quantifying components in a mixture. For a compound like this compound, a reversed-phase HPLC method would likely be developed. In this setup, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water or methanol (B129727) and water, often with a small amount of an acid (like formic acid or trifluoroacetic acid) to improve peak shape.

The purity of a sample is determined by injecting a solution of the compound into the HPLC system. The chromatogram would ideally show a single major peak corresponding to this compound. The presence of other peaks would indicate impurities, which could be starting materials, by-products, or degradation products. By integrating the area of each peak, the relative percentage of each component can be calculated, providing a quantitative measure of the compound's purity. During synthesis, HPLC can be used to monitor the consumption of starting materials and the formation of the product over time.

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique, particularly well-suited for volatile and thermally stable compounds. The sample is vaporized and separated based on its boiling point and interactions with the stationary phase in a capillary column. As the separated components exit the column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a molecular fingerprint, allowing for the identification of the compound and any impurities. GC-MS is highly sensitive and can be used to detect and identify even trace amounts of volatile impurities that may not be resolved by HPLC. The fragmentation pattern can also provide valuable structural information about unknown by-products.

The tables below outline typical parameters for developing HPLC and GC-MS methods for the analysis of this compound.

Table 2: Typical HPLC Method Parameters for Purity Assessment

ParameterTypical Conditions
Column Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient of Acetonitrile and Water (with 0.1% Formic Acid)
Flow Rate 1.0 mL/min
Column Temperature 25-40 °C
Detection UV at a specific wavelength (e.g., 254 nm)
Injection Volume 5-20 µL

Table 3: Typical GC-MS Method Parameters for Impurity Profiling

ParameterTypical Conditions
Column Capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film)
Carrier Gas Helium or Hydrogen
Inlet Temperature 250-280 °C
Oven Program Temperature gradient (e.g., start at 100 °C, ramp to 300 °C)
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 50-500

Computational and Theoretical Investigations of 4 Bromo 2,5 Difluoro N Methylbenzamide

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), serve as a powerful tool for investigating the intrinsic properties of molecular systems. researchgate.net These methods allow for a detailed examination of the molecule's geometry, electronic landscape, and reactivity from a theoretical standpoint.

Density Functional Theory (DFT) is a computational method used to determine the electronic structure of many-body systems. researchgate.net For 4-bromo-2,5-difluoro-N-methylbenzamide, geometric optimization is typically performed using a functional like B3LYP with a suitable basis set, such as 6-311++G(d,p), to find the minimum energy structure. tandfonline.comresearchgate.net The resulting optimized geometry provides precise data on bond lengths, bond angles, and dihedral angles, which are in good agreement with experimental results where available. researchgate.net

The electronic structure is defined by the arrangement of electrons within the molecule. The halogen and fluorine substituents, along with the amide group, significantly influence the electron distribution across the aromatic ring and the N-methylamide side chain.

Interactive Table 1: Predicted Geometrical Parameters of this compound Note: The following data is a plausible representation based on DFT calculations for structurally similar molecules. researchgate.netnih.gov

Bond Lengths
Atom Pair Predicted Length (Å)
C-Br 1.905
C-F (ortho) 1.358
C-F (meta) 1.355
C=O 1.235
C-N (amide) 1.340
N-C (methyl) 1.458

Bond Angles

Atom Trio Predicted Angle (°)
C-C-Br 119.5
C-C-F (ortho) 118.8
O=C-N 122.5

Dihedral Angles

Atom Quartet Predicted Angle (°)
O=C-N-H 180.0 (trans)

Conformational analysis investigates the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. lumenlearning.com For this compound, the key rotational barriers are around the C(aryl)-C(carbonyl) bond and the C(carbonyl)-N(amide) bond.

The rotation around the amide C-N bond is typically high due to its partial double-bond character. The trans conformation (where the carbonyl oxygen and the N-H proton are anti-periplanar) is generally more stable than the cis conformation for secondary amides. nih.gov The rotation of the entire amide group relative to the phenyl ring is also critical. A potential energy surface scan, where the dihedral angle between the phenyl ring and the amide plane is systematically varied, can reveal the most stable conformer. nih.gov Steric hindrance between the ortho-fluorine atom and the carbonyl oxygen or N-methyl group plays a crucial role in determining the lowest energy conformation, which is typically a non-planar arrangement. acs.org

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. wikipedia.orgnih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.net

From the energies of the HOMO and LUMO, various global reactivity descriptors can be calculated to quantify the molecule's reactivity. researchgate.net These include:

Ionization Potential (I): I ≈ -EHOMO

Electron Affinity (A): A ≈ -ELUMO

Electronegativity (χ): χ = (I + A) / 2

Chemical Hardness (η): η = (I - A) / 2

Chemical Softness (S): S = 1 / (2η)

Electrophilicity Index (ω): ω = μ² / (2η), where μ is the chemical potential (μ ≈ -χ).

Interactive Table 2: Predicted FMO Energies and Reactivity Indices Note: The following data is a plausible representation based on DFT calculations for structurally similar molecules.

ParameterPredicted ValueUnit
EHOMO-6.85eV
ELUMO-1.20eV
Energy Gap (ΔE)5.65eV
Ionization Potential (I)6.85eV
Electron Affinity (A)1.20eV
Electronegativity (χ)4.025eV
Chemical Hardness (η)2.825eV
Chemical Softness (S)0.177eV⁻¹
Electrophilicity Index (ω)2.87eV

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule and to predict its reactive behavior towards electrophilic and nucleophilic attack. nih.gov The MEP map is plotted onto the molecule's electron density surface, with different colors representing different electrostatic potential values.

For this compound, the MEP surface is expected to show:

Negative Regions (Red/Yellow): These electron-rich areas are susceptible to electrophilic attack. The most negative potential is anticipated around the carbonyl oxygen atom due to its high electronegativity and lone pairs. The fluorine atoms also contribute to negative potential regions. dtic.mil

Positive Regions (Blue): These electron-poor areas are prone to nucleophilic attack. The most positive region is typically located on the amide N-H proton, making it a primary hydrogen bond donor site. nih.gov A region of positive potential, known as a σ-hole, may also be present on the bromine atom along the C-Br bond axis, indicating its potential to act as a halogen bond donor. researchgate.netwalisongo.ac.id

Neutral Regions (Green): These areas correspond to the carbon framework of the benzene (B151609) ring.

Prediction of Spectroscopic Properties through Computational Methods

Computational methods, particularly DFT, are widely used to predict spectroscopic properties, which can then be compared with experimental data for structural validation. tandfonline.com

Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be calculated from the optimized molecular geometry. These frequencies correspond to the various vibrational modes of the molecule, such as N-H stretching, C=O stretching, C-F stretching, and aromatic C-H bending. While calculated frequencies are often systematically higher than experimental ones, they can be scaled by an appropriate factor to achieve excellent agreement, aiding in the assignment of experimental IR spectra. rsc.orgacs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate ¹H and ¹³C NMR chemical shifts. These calculations can predict the chemical shifts of the protons and carbons in different chemical environments within the molecule, providing a powerful tool for structural elucidation. tandfonline.com

Reactivity and Derivatization Studies of 4 Bromo 2,5 Difluoro N Methylbenzamide

Reactivity at the Aryl Bromide Position

The carbon-bromine (C-Br) bond on the aromatic ring is a primary site for functionalization, particularly through transition metal-catalyzed reactions. Its reactivity is enhanced by the presence of the electron-withdrawing fluorine atoms and the amide group, which make the aromatic ring more susceptible to certain catalytic cycles.

Palladium-catalyzed cross-coupling reactions are fundamental tools for forming carbon-carbon and carbon-heteroatom bonds, and aryl halides are common substrates for these transformations. organic-chemistry.orgwikipedia.orglibretexts.org The reactivity of aryl halides in these catalytic cycles, which typically involve an oxidative addition step, generally follows the order C-I > C-Br > C-Cl, with C-F bonds being largely unreactive. This inherent difference in reactivity allows for the highly regioselective functionalization of the C-Br bond in 4-bromo-2,5-difluoro-N-methylbenzamide without disturbing the C-F bonds.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent, typically a boronic acid or ester, to form a new C-C bond. libretexts.orgnih.gov It is widely used for creating biaryl structures. The reaction is tolerant of a wide range of functional groups and is generally carried out in the presence of a palladium catalyst and a base. nih.gov For a substrate like this compound, the electron-deficient nature of the aromatic ring facilitates the oxidative addition step, which is often rate-determining. libretexts.org

Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne to form an arylalkyne. libretexts.orgorganic-chemistry.org It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.org Copper-free protocols have also been developed. nih.gov The C(sp²)-C(sp) bond formation is a powerful tool in the synthesis of natural products, pharmaceuticals, and organic materials. libretexts.org The reactivity follows the same trend as other palladium couplings, making the C-Br bond the exclusive site of reaction. libretexts.org

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. organic-chemistry.orglibretexts.orgyoutube.com This transformation is highly valuable for constructing complex carbon skeletons. libretexts.org While the reaction often requires elevated temperatures, developments in catalyst systems have expanded its scope and applicability under milder conditions. nih.gov

Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling the aryl bromide with a primary or secondary amine. wikipedia.orgorganic-chemistry.org It has become a premier method for synthesizing aryl amines, which are prevalent in pharmaceuticals. wikipedia.orgnih.gov The reaction requires a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. organic-chemistry.orglibretexts.org The choice of ligand is crucial and several "generations" of catalysts have been developed to couple a wide variety of aryl halides and amines under increasingly mild conditions. wikipedia.org

Table 1: Representative Conditions for Palladium-Catalyzed Cross-Coupling of Aryl Bromides

ReactionCoupling PartnerTypical Catalyst SystemTypical BaseTypical Solvent
Suzuki-MiyauraArylboronic AcidPd(PPh₃)₄ or Pd(OAc)₂/LigandK₂CO₃, K₃PO₄, Cs₂CO₃Toluene, Dioxane, H₂O
SonogashiraTerminal AlkynePdCl₂(PPh₃)₂ / CuIEt₃N, Piperidine, DIPATHF, DMF
HeckAlkenePd(OAc)₂ / P(o-tolyl)₃Et₃N, K₂CO₃DMF, Acetonitrile (B52724)
Buchwald-HartwigAmine/AmidePd₂(dba)₃ / Ligand (e.g., XPhos, RuPhos)NaOt-Bu, K₃PO₄, Cs₂CO₃Toluene, Dioxane

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides bearing strong electron-withdrawing groups. The mechanism involves a two-step process: nucleophilic attack on the aromatic ring to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the departure of the leaving group.

In this compound, the aromatic ring is highly activated towards SNAr by three electron-withdrawing substituents (two fluorines and the amide group). Consequently, a strong nucleophile would preferentially attack a carbon atom bearing a fluorine atom rather than the bromine atom. The regioselectivity of the attack would be directed by the activating groups, typically to positions ortho and para to them. In this specific molecule, the fluorine at C-2 is ortho to the activating amide group, and the fluorine at C-5 is meta, making the C-2 position a likely site for substitution. Studies on related polyhalogenated systems confirm that fluorine is often the first halogen to be displaced in sequential SNAr reactions. nih.gov

Chemical Transformations of the Amide Moiety

The N-methylamide functionality provides another handle for chemical modification, distinct from the reactivity of the aromatic ring.

As a secondary amide, this compound contains an N-H bond that can be functionalized. Acylation and alkylation are common transformations for primary and secondary amides. ncert.nic.in These reactions typically proceed via deprotonation of the amide nitrogen with a suitable base to form an amidate anion, which then acts as a nucleophile towards an acylating or alkylating agent (e.g., an acyl chloride or alkyl halide). ncert.nic.instackexchange.com Alternatively, catalytic methods using alcohols as alkylating agents have been developed, offering a greener approach. researchgate.netnih.gov

The amide bond, while generally stable, can be cleaved under specific conditions.

Hydrolysis: Amide hydrolysis to the corresponding carboxylic acid (4-bromo-2,5-difluoro-benzoic acid) and amine (methylamine) can be achieved under either acidic or basic conditions, typically requiring heat. osti.govacs.org Studies on substituted N-methylbenzamides have explored the kinetics and mechanisms of this transformation under alkaline conditions. acs.orgrsc.org The presence of electron-withdrawing groups on the aromatic ring can influence the rate of hydrolysis. bohrium.com

Reduction: The amide group can be reduced to an amine. Unlike esters and carboxylic acids, which are reduced to alcohols, amides are reduced to amines. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting secondary amides, such as N-methylbenzamides, into secondary amines (in this case, (4-bromo-2,5-difluorophenyl)methyl(methyl)amine). ncert.nic.inic.ac.ukyoutube.com This transformation is generally chemoselective, as LiAlH₄ does not typically reduce aryl halides, leaving the C-Br and C-F bonds intact. ic.ac.ukmasterorganicchemistry.com

Exploration of Novel Reaction Pathways and Catalyst Development

The unique structural features of this compound, namely the presence of a reactive bromine atom and two fluorine substituents on the phenyl ring, make it a valuable substrate for exploring novel reaction pathways and developing new catalytic systems. Research in this area is driven by the need for efficient and selective methods to synthesize complex derivatives with potential applications in medicinal chemistry and materials science. The following sections detail the exploration of such pathways, focusing on catalyst development and the synthesis of novel derivatives.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and their application to this compound opens up a vast chemical space for derivatization. The electron-withdrawing nature of the fluorine atoms and the amide group can influence the reactivity of the C-Br bond, making the development of suitable catalyst systems crucial.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling reaction, which forms a carbon-carbon bond between an organoboron compound and an organohalide, is a powerful tool for the arylation of this compound. Research on analogous compounds, such as (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline, has demonstrated the efficacy of palladium(0) catalysts in facilitating such transformations. nih.gov In these studies, various arylboronic acids were successfully coupled, indicating that both electron-donating and electron-withdrawing groups on the boronic acid are well-tolerated. nih.gov The development of these reactions often involves the use of phosphine ligands to stabilize the palladium center and promote the catalytic cycle.

A typical reaction setup for the Suzuki-Miyaura coupling of a bromo-benzamide derivative is presented in the table below, based on analogous reactions.

CatalystLigandBaseSolventTemperature (°C)Yield (%)Reference
Pd(PPh₃)₄PPh₃K₃PO₄Dioxane/Water90-100Moderate to Good nih.gov
Pd(OAc)₂SPhosK₂CO₃Toluene/Water100Good to Excellent nih.gov
Pd₂(dba)₃XPhosCs₂CO₃t-BuOH80-110Good to Excellent nih.gov

This table represents typical conditions for palladium-catalyzed Suzuki-Miyaura reactions of aryl bromides and may be applicable to this compound.

Buchwald-Hartwig Amination:

The introduction of nitrogen-containing functional groups can be achieved via the Buchwald-Hartwig amination. This reaction allows for the formation of C-N bonds between an aryl halide and an amine. The development of specialized ligands, such as those from the biarylphosphine class (e.g., XPhos, SPhos), has been instrumental in expanding the scope of this reaction to include challenging substrates. nih.gov For this compound, this pathway would lead to the synthesis of various N-aryl and N-heteroaryl derivatives, which are common motifs in pharmacologically active compounds.

Copper-catalyzed reactions have emerged as a cost-effective and versatile alternative to palladium-based systems for certain transformations. The development of copper-catalyzed methods for the derivatization of halogenated benzamides is an active area of research.

Ullmann Condensation:

The Ullmann condensation, a classical copper-catalyzed reaction, can be employed for the formation of C-N, C-O, and C-S bonds. While traditional Ullmann reactions often require harsh conditions, modern catalyst systems, often involving ligands such as 1,10-phenanthroline (B135089) or diamines, can promote these couplings under milder conditions. For this compound, this could enable the introduction of a variety of nucleophiles at the 4-position.

Copper-Catalyzed Arylation of Amides:

Recent advancements have shown that copper can catalyze the arylation of bromo-difluoro-acetamides with aryl boronic acids, aryl trialkoxysilanes, and dimethyl-aryl-sulfonium salts. nih.govresearchgate.net These methods provide new entries to aromatic amides and could potentially be adapted for the derivatization of this compound. nih.govresearchgate.net The proposed mechanism for these reactions often involves a copper(I)/copper(III) catalytic cycle.

The following table summarizes conditions for a copper-catalyzed arylation of a related bromo-difluoro-acetamide, which could serve as a starting point for the development of reactions with this compound.

Copper SourceLigandArylating AgentBase/AdditiveSolventTemperature (°C)Yield (%)Reference
CuBr₂L1 (unspecified)Aryl boronic acidMgCl₂, KFNot specifiedNot specifiedGood to Excellent nih.gov
CuOAcNoneα-silyldifluoroamideKFNMP100High nih.gov

This table is based on the arylation of bromo-difluoro-acetamides and suggests potential conditions for analogous reactions with this compound.

Visible light photoredox catalysis has gained significant attention as a mild and powerful method for the formation of chemical bonds. uliege.be This approach utilizes a photocatalyst that, upon absorption of visible light, can initiate single-electron transfer processes, leading to the generation of reactive radical intermediates. uliege.be For this compound, photoredox catalysis could enable novel transformations that are not readily accessible through traditional thermal methods.

For instance, the difluoroalkylation of arenes and heteroarenes has been achieved using photoredox catalysis, suggesting that the fluoro-substituted ring of the target compound could be further functionalized. uliege.be The development of new photoredox-active catalysts, including iridium and ruthenium complexes as well as organic dyes, is expanding the scope of these reactions. uliege.be

Synthetic Utility of 4 Bromo 2,5 Difluoro N Methylbenzamide As a Building Block

Role as an Intermediate in the Synthesis of Complex Organic Molecules

The strategic placement of a bromine atom on the aromatic ring of 4-bromo-2,5-difluoro-N-methylbenzamide makes it an excellent substrate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in the formation of carbon-carbon and carbon-heteroatom bonds, which are crucial steps in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

For instance, the bromine atom can be readily displaced in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, allowing for the introduction of a wide range of substituents at the 4-position of the benzamide (B126) core. This reactivity is central to its function as a versatile intermediate. While direct examples of the use of this compound in the synthesis of specific complex molecules are not extensively detailed in publicly available literature, the utility of closely related analogs is well-documented, suggesting a similar or enhanced potential for the title compound.

For example, the related compound 4-bromo-2-fluorobiphenyl (B126189) serves as an intermediate in the preparation of non-steroidal anti-inflammatory drugs (NSAIDs) and other biologically active compounds. google.com Similarly, 4-bromo-2-fluoro-N-methylbenzamide is a known intermediate in the synthesis of MDV 3100 (Enzalutamide), an androgen receptor antagonist. chemicalbook.com The presence of an additional fluorine atom in this compound can further modulate the electronic properties and metabolic stability of the resulting molecules, making it a potentially valuable intermediate in drug discovery programs.

The synthesis of this key intermediate can be envisioned through a two-step process. First, 1,4-dibromo-2,5-difluorobenzene (B1294941) can be selectively monobrominated and then carboxylated to yield 4-bromo-2,5-difluorobenzoic acid. Subsequent amidation with methylamine (B109427), likely facilitated by a coupling agent, would furnish the desired this compound.

Application in the Construction of Diverse Chemical Libraries

The ability of this compound to participate in a variety of coupling reactions makes it an ideal scaffold for the construction of diverse chemical libraries. In drug discovery, the generation of a large number of structurally related compounds is essential for screening and identifying new lead compounds with desired biological activities.

Through techniques such as parallel synthesis, the bromine atom of this compound can be reacted with a wide array of boronic acids (in Suzuki-Miyaura coupling), terminal alkynes (in Sonogashira coupling), or amines (in Buchwald-Hartwig amination) to rapidly generate a library of compounds with diverse substituents at the 4-position. The fluorine atoms and the N-methylamide group can also be modified, further expanding the chemical space that can be explored. This approach allows for the systematic investigation of structure-activity relationships (SAR), where the impact of different substituents on the biological activity of the molecule can be assessed.

Strategic Incorporation into Multi-Step Synthetic Routes

The versatility of this compound allows for its strategic incorporation at various stages of a multi-step synthesis. The bromine atom can be used as a handle for introducing a key fragment early in the synthesis, or it can be preserved for a late-stage diversification strategy.

Design and Synthesis of Analogs with Modified Substitution Patterns

The this compound scaffold serves as a template for the design and synthesis of analogs with modified substitution patterns. By systematically altering the substituents on the aromatic ring and the amide nitrogen, chemists can fine-tune the physicochemical and biological properties of the resulting molecules.

Future Research Directions and Emerging Methodologies

Development of Highly Efficient and Selective Synthetic Routes

The efficient synthesis of 4-bromo-2,5-difluoro-N-methylbenzamide is crucial for its availability for further research. While specific literature on its synthesis is not abundant, established methods for the formation of benzamides can be adapted. A plausible and efficient route would involve the amidation of 4-bromo-2,5-difluorobenzoic acid.

A common approach involves the activation of the carboxylic acid followed by reaction with methylamine (B109427). For instance, the use of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of an activator such as 1-hydroxybenzotriazole (B26582) (HOBt) is a well-established method for amide bond formation. chemicalbook.com The reaction would proceed by mixing 4-bromo-2,5-difluorobenzoic acid with methylamine in a suitable solvent, such as dichloromethane (B109758) or N,N-dimethylformamide (DMF), along with the coupling reagents. chemicalbook.comchemicalbook.com

An alternative to using prepared 4-bromo-2,5-difluorobenzoic acid is to synthesize it from commercially available precursors. For example, 1,4-dibromo-2,5-difluorobenzene (B1294941) can be selectively monometalated using an organolithium reagent like n-butyllithium at low temperatures, followed by quenching with carbon dioxide to yield the desired carboxylic acid. This intermediate can then be carried forward to the final product.

Future research in this area should focus on optimizing reaction conditions to maximize yield and purity, while minimizing the use of hazardous reagents and simplifying purification procedures. The development of catalytic methods for the direct amidation of the benzoic acid would also represent a significant advancement in efficiency.

Exploration of Bioisosteric Replacements in the this compound Scaffold

Bioisosteric replacement is a powerful strategy in medicinal chemistry to modulate the physicochemical and pharmacological properties of a lead compound. ufrj.brdrughunter.com This involves substituting a functional group with another that has similar steric and electronic properties, with the aim of improving potency, selectivity, metabolic stability, or reducing toxicity. drughunter.com For the this compound scaffold, several bioisosteric replacements could be explored.

The amide bond is a common site for bioisosteric modification due to its susceptibility to hydrolysis by proteases. nih.gov A variety of amide bioisosteres have been developed, including heterocycles like 1,2,4-oxadiazoles, 1,2,3-triazoles, and tetrazoles. nih.gov These can mimic the hydrogen bonding capabilities of the amide group while offering improved metabolic stability. drughunter.comnih.gov

The bromine atom and the fluorine atoms on the benzene (B151609) ring also present opportunities for bioisosteric replacement. The bromine could be replaced with other halogens (Cl, I), a trifluoromethyl group (CF3), a cyano group (CN), or a methyl group (CH3) to fine-tune lipophilicity and electronic properties. The fluorine atoms could be substituted with other electron-withdrawing groups or replaced with hydrogen to probe the importance of the fluorine substitution pattern for biological activity.

Functional Group Potential Bioisosteric Replacements Rationale for Replacement
Amide (-CONH-)1,2,4-Oxadiazole, 1,2,3-Triazole, Tetrazole, Retro-amideEnhance metabolic stability, modulate hydrogen bonding. drughunter.comnih.gov
Bromine (-Br)Chlorine (-Cl), Iodine (-I), Trifluoromethyl (-CF3), Cyano (-CN)Modulate lipophilicity, electronic effects, and size.
Fluorine (-F)Hydrogen (-H), Chlorine (-Cl), Methoxy (-OCH3)Investigate the role of fluorine in binding and conformation.

Advanced In Situ Spectroscopic Monitoring of Reaction Progress

The ability to monitor chemical reactions in real-time provides invaluable insights into reaction kinetics, mechanisms, and the formation of transient intermediates. acs.org Advanced in situ spectroscopic techniques are powerful tools for achieving this level of understanding. acs.orgnih.gov

For the synthesis of this compound, techniques such as in situ Fourier-transform infrared (FTIR) spectroscopy could be employed to monitor the disappearance of the carboxylic acid starting material and the appearance of the amide product. rsc.org This would allow for the precise determination of reaction endpoints and optimization of reaction times.

Furthermore, in situ nuclear magnetic resonance (NMR) spectroscopy could provide detailed structural information about all species present in the reaction mixture, including any intermediates or byproducts that may form. Mass spectrometry-based techniques, such as condensed phase membrane introduction mass spectrometry (CP-MIMS), offer a highly sensitive method for the direct, quantitative monitoring of reactants and products in complex reaction mixtures. acs.org These advanced methods would facilitate a deeper understanding of the reaction mechanism and aid in the rapid optimization of reaction conditions. rsc.org

Integration of Automated Synthesis and High-Throughput Experimentation

To efficiently explore the chemical space around the this compound scaffold, the integration of automated synthesis and high-throughput experimentation (HTE) is a promising approach. oxfordglobal.comacs.org Automated synthesis platforms can perform a large number of reactions in parallel, significantly accelerating the generation of compound libraries for screening. oxfordglobal.comnih.gov

By combining an automated synthesis workflow with HTE, a large number of analogs of this compound with various bioisosteric replacements could be rapidly synthesized and screened for desired properties. sptlabtech.comresearchgate.net This methodology allows for the systematic exploration of structure-activity relationships (SAR), where the impact of different functional groups at various positions on the scaffold can be quickly assessed. acs.org This data-rich approach, often coupled with computational modeling, can significantly shorten the timeline for the identification of optimized lead compounds. sptlabtech.com

Technology Application to this compound Research Potential Benefits
Automated SynthesisParallel synthesis of a library of analogs with diverse substituents.Increased speed of compound generation, reduced manual labor. oxfordglobal.comnih.gov
High-Throughput Experimentation (HTE)Rapid screening of reaction conditions and biological activities of synthesized analogs.Efficient optimization of synthetic routes and rapid SAR exploration. acs.orgresearchgate.net

Investigation of Solid-State Reactivity

The solid-state properties of a chemical compound are critical, particularly in the context of pharmaceuticals, as they can influence stability, solubility, and bioavailability. nih.govchemijournal.com An investigation into the solid-state reactivity of this compound would provide crucial information for its handling and formulation.

Key areas of investigation would include polymorphism, which is the ability of a compound to exist in multiple crystalline forms. chemijournal.com Different polymorphs can exhibit distinct physicochemical properties. chemijournal.com Techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) would be employed to identify and characterize different polymorphic forms.

The chemical stability of the solid form is another important consideration. researchgate.net Potential solid-state reactions that could occur include hydrolysis of the amide bond, particularly in the presence of moisture, and degradation upon exposure to light or heat. nih.gov Understanding the solid-state reactivity is essential for determining appropriate storage conditions and for the development of stable formulations. agnopharma.com

Q & A

Q. What are the standard synthetic routes for 4-bromo-2,5-difluoro-N-methylbenzamide, and how can intermediates be characterized?

  • Methodological Answer : The synthesis typically involves halogenation and amidation steps. For example, bromo- and fluoro-substituted benzoic acid derivatives (e.g., 4-bromo-2,5-difluorobenzoic acid) are first converted to acyl chlorides using thionyl chloride or oxalyl chloride, followed by reaction with methylamine . Intermediates like 4-bromo-2,5-difluorobenzoyl chloride can be characterized via 1^1H/13^{13}C NMR to confirm substitution patterns and FT-IR to verify carbonyl stretching (~1750–1800 cm1^{-1}) . Purity is assessed using HPLC with a C18 column and acetonitrile/water mobile phase (70:30 v/v) .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) is essential for confirming the molecular ion peak (e.g., [M+H]+^+ at m/z 279.97). 19^{19}F NMR is particularly useful for resolving fluorine environments (δ -110 to -125 ppm for aromatic F), while 1^1H NMR identifies methylamide protons (δ 2.8–3.1 ppm) and aromatic protons (δ 7.2–8.1 ppm) . X-ray crystallography (if crystals are obtainable) provides definitive bond-length data, as seen in related benzamide derivatives .

Advanced Research Questions

Q. How can researchers optimize coupling reactions involving this compound to improve regioselectivity?

  • Methodological Answer : Regioselectivity in Suzuki-Miyaura coupling reactions can be enhanced by prioritizing the bromine substituent over fluorine due to its higher reactivity. Use Pd(PPh3_3)4_4 as a catalyst with K2_2CO3_3 in a DMF/H2_2O (3:1) solvent system at 80°C. Monitor reaction progress via TLC (silica gel, hexane/EtOAc 4:1) and characterize products using 19^{19}F NMR to confirm retention of fluorine substituents . For sterically hindered substrates, microwave-assisted synthesis (100°C, 30 min) may improve yields .

Q. How can contradictory biological activity data for benzamide derivatives be resolved?

  • Methodological Answer : Discrepancies often arise from variations in substituent electronic effects or assay conditions. For example, methylamide vs. dimethylamide groups alter electron-withdrawing properties, impacting receptor binding. To validate results:
  • Perform dose-response curves (e.g., IC50_{50} values) across multiple cell lines.
  • Use molecular docking studies (e.g., AutoDock Vina) to compare binding affinities of this compound with analogs.
  • Replicate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) .

Q. What strategies mitigate dehalogenation side reactions during functionalization of this compound?

  • Methodological Answer : Dehalogenation is common under strong reducing conditions. To prevent this:
  • Avoid high temperatures (>100°C) in catalytic hydrogenation (H2_2, Pd/C).
  • Use milder reductants like NaBH4_4 in THF at 0°C for selective reductions.
  • Monitor reactions via GC-MS for bromine loss (characteristic isotopic patterns at m/z 79/81) .

Methodological Challenges and Solutions

Q. How can researchers address low solubility of this compound in aqueous assays?

  • Methodological Answer : Solubility can be improved using co-solvents (e.g., DMSO ≤1% v/v) or micellar formulations (e.g., 0.1% Tween-80). For in vitro studies, prepare stock solutions in DMSO and dilute in PBS (pH 7.4) to maintain bioactivity . Dynamic light scattering (DLS) can assess nanoparticle formulations for enhanced delivery .

Q. What analytical workflows are recommended for detecting degradation products of this compound?

  • Methodological Answer : Use LC-MS/MS with a C18 column (gradient: 5–95% acetonitrile in 0.1% formic acid) to identify hydrolytic or oxidative degradation. Compare fragmentation patterns with standards (e.g., debrominated or defluorinated analogs). Accelerated stability studies (40°C/75% RH for 4 weeks) predict shelf-life .

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